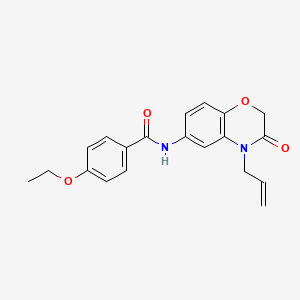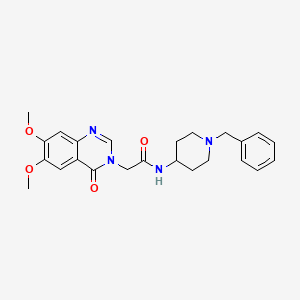![molecular formula C18H20ClN3O2 B4510843 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-cyclohexylacetamide](/img/structure/B4510843.png)
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-cyclohexylacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridazinone derivatives involves several key steps, including reactions with active methylene compounds, leading to high yields of the desired products. For instance, Ibrahim and Behbehani (2014) developed a general route for synthesizing a novel class of pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid, forming pyridazin-3-one derivatives as the sole isolable products in excellent yield (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides has been studied, providing insight into the molecular structures of the oxidation products, which were confirmed through spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).
Chemical Reactions and Properties
Various chemical reactions are used to synthesize and modify the structure of pyridazinone derivatives, including cyclization and reaction with cyanoacetic acid, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Behbehani et al., 2012).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of 2-[3-(2-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-cyclohexylacetamide were not identified, related research on pyridazinone derivatives provides insights into their solubility, crystalline structure, and other physical characteristics. These properties are crucial for understanding the compound's behavior in different environments and for potential applications in materials science.
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, including their reactivity, stability, and interactions with other molecules, are significant for their potential applications. Studies such as the oxidation reactivity channels of related compounds reveal the versatility and reactivity of these molecules, providing a foundation for further chemical investigations and applications (Pailloux et al., 2007).
Propiedades
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-9-5-4-8-14(15)16-10-11-18(24)22(21-16)12-17(23)20-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWCNZXOTZOWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4510761.png)
![N-[2-(4-morpholinyl)ethyl]-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B4510769.png)
![N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide](/img/structure/B4510770.png)
![N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4510778.png)


![1-[(dimethylamino)sulfonyl]-N-(1-ethylpropyl)-4-piperidinecarboxamide](/img/structure/B4510800.png)
![N-(2-fluorobenzyl)-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4510806.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-3-piperidinecarboxamide](/img/structure/B4510813.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(3,4-dimethylphenyl)-3-isoxazolecarboxamide](/img/structure/B4510823.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4510829.png)

![ethyl 5-amino-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B4510840.png)
